

# A Comparative Analysis of Experimental and Computational Data for Anisonitrile

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Physicochemical and Spectroscopic Properties of 4-Methoxybenzonitrile

Anisonitrile, also known as 4-methoxybenzonitrile, is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its structural and electronic properties is crucial for its effective application and for the development of new synthetic methodologies. This guide provides a comprehensive comparison of experimental data with computational predictions for anisonitrile, offering researchers a valuable resource for their work.

# Physicochemical Properties: A Harmony Between Measurement and Theory

The fundamental physical properties of **anisonitrile** have been well-characterized experimentally. These values, when compared to computationally predicted data, provide a baseline for the accuracy of theoretical models.



Property	Experimental Value	Computational Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	C <sub>8</sub> H <sub>7</sub> NO
Molecular Weight	133.15 g/mol [2]	133.15 g/mol
Melting Point	57-60 °C[1]	Not applicable
Boiling Point	256-257 °C at 765 mmHg[1][2]	Not applicable

# Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopy is a powerful tool for elucidating the structure and bonding of molecules. Here, we compare the experimental spectroscopic data for **anisonitrile** with values obtained from computational chemistry.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are particularly valuable for organic structure determination.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Proton Assignment	Experimental Chemical Shift ( $\delta$ , ppm)[3]	Experimental Coupling Constant (J, Hz)[3]
H-2, H-6 (ortho to CN)	7.58	8.0
H-3, H-5 (ortho to OCH₃)	6.95	8.0
OCH <sub>3</sub>	3.86	N/A

<sup>&</sup>lt;sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)



Carbon Assignment	Experimental Chemical Shift (δ, ppm)[3]
C1 (ipso to CN)	103.9
C2, C6 (ortho to CN)	133.9
C3, C5 (ortho to OCH₃)	114.7
C4 (ipso to OCH₃)	162.8
CN	119.2
OCH <sub>3</sub>	55.5

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Experimental Peak (cm <sup>-1</sup> )	Vibrational Mode
~2225	C≡N stretch
~1605, ~1510	C=C aromatic ring stretch
~1260	C-O stretch
~1030	C-O stretch
~840	C-H out-of-plane bend

Note: Experimental peak positions are approximated from various spectral databases.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.



Experimental m/z	lon
133	[M] <sup>+</sup> (Molecular Ion)
132	[M-H] <sup>+</sup>
118	[M-CH <sub>3</sub> ] <sup>+</sup>
103	[M-OCH <sub>2</sub> ] <sup>+</sup>
90	[M-CNO] <sup>+</sup>

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar compounds.[4][5][6][7]

## **Experimental and Computational Methodologies**

A clear understanding of the methods used to obtain both experimental and computational data is essential for a critical comparison.

### **Experimental Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **anisonitrile** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] The sample was prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The molecule was ionized by a beam of electrons, and the resulting charged fragments were separated and detected based on their mass-to-charge ratio.

#### **Computational Methods**

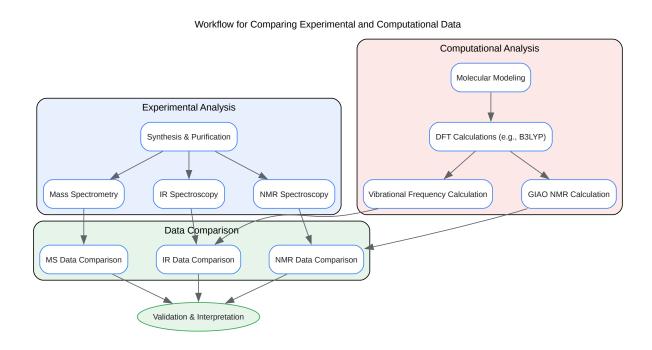
Density Functional Theory (DFT) Calculations: Computational data for **anisonitrile** can be generated using Density Functional Theory (DFT), a quantum mechanical modeling method



used to investigate the electronic structure of many-body systems. A common approach involves geometry optimization followed by the calculation of spectroscopic properties. For instance, vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated using functionals like B3LYP with a basis set such as 6-311++G(d,p).[9][10] The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for the prediction of NMR chemical shifts.[11]

# **Visualizing the Comparison Workflow**

The process of comparing experimental and computational data can be visualized as a systematic workflow.



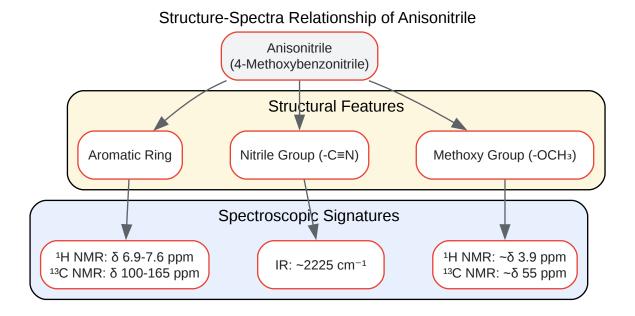
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Caption: A workflow diagram illustrating the parallel streams of experimental and computational analysis of **anisonitrile**, culminating in data comparison and validation.

### **Signaling Pathways and Logical Relationships**

While **anisonitrile** is not directly involved in signaling pathways in a biological context, we can represent the logical relationship between its structural features and its spectroscopic signatures.



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Caption: This diagram illustrates the direct correlation between the key functional groups of **anisonitrile** and their characteristic signals in NMR and IR spectroscopy.

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